molecular formula C19H19ClN2O3 B2968669 5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941992-84-3

5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2968669
CAS No.: 941992-84-3
M. Wt: 358.82
InChI Key: BCIPXFJVOTWVCA-UHFFFAOYSA-N
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Description

This benzamide derivative features a 5-chloro-2-methoxybenzoic acid backbone conjugated to a 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline moiety.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-12-10-14(6-7-16(12)22-9-3-4-18(22)23)21-19(24)15-11-13(20)5-8-17(15)25-2/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIPXFJVOTWVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzamide core, followed by the introduction of the chloro and methoxy groups through electrophilic aromatic substitution reactions. The pyrrolidinyl group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is an organic compound with a unique chemical structure that has garnered interest in various scientific fields. It is characterized by a chloro group, a methoxy group, and a pyrrolidinyl group attached to a benzamide core, making it a versatile building block in organic synthesis.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry It serves as a building block in the synthesis of more complex organic molecules.
  • Biology The compound is used in studies related to enzyme inhibition and protein interactions.
  • Medicine It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
  • Industry The compound is used in the production of specialty chemicals and materials with specific properties.

Enzyme Inhibition

The compound has been implicated in enzyme inhibition studies. It serves as a valuable tool in research aimed at understanding enzyme interactions and developing inhibitors for therapeutic applications. The presence of the chloro and methoxy groups enhances its binding affinity to target enzymes.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on various cell lines. Preliminary results indicate that it may inhibit cell proliferation in certain cancer cell lines, suggesting potential anticancer properties.

Toxicity Assessments

Toxicity studies using zebrafish embryos indicate that while the compound exhibits biological activity, it also necessitates careful evaluation of its safety profile.

Applications in Drug Development

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound’s uniqueness lies in its 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group. Below is a comparison with structurally related benzamides:

Compound Name / ID Key Substituent(s) Molecular Weight Biological Activity Synthesis Yield (%) Source
Target Compound 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl 417.9 (CAS 1203163-80-7) Not explicitly stated N/A
5-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)benzamide (14) 4-(trifluoromethyl)phenyl 282.07 Not reported 69%
5-Chloro-2-methoxy-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)benzamide (15a) 4-(N-pyridin-2-ylsulfamoyl)phenyl ~435 (estimated) α-Amylase (44.36% inhibition), α-glucosidase inhibitor (anti-diabetic) N/A
5-Chloro-2-methoxy-N-(4-(N-pyridin-3-ylsulfamoyl)phenyl)benzamide (15b) 4-(N-pyridin-3-ylsulfamoyl)phenyl ~435 (estimated) Acetylcholinesterase inhibitor (anti-Alzheimer’s) 86%
5-Chloro-2-methoxy-N-(4-(N-propylsulphamoyl)phenyl)benzamide (4n) 4-(N-propylsulfamoyl)phenyl ~378 (estimated) Not explicitly stated 92%
16673-34-0 2-(4-sulfamoylphenyl)ethyl N/A Reduces myocardial ischemia-reperfusion injury N/A

Key Findings from Comparative Analysis

Substituent-Driven Biological Activity: Sulfonamide Derivatives (15a, 15b, 4n): The introduction of sulfonamide groups (e.g., pyridin-2-ylsulfamoyl in 15a) correlates with enzyme inhibition. Compound 15a shows 44.36% α-amylase inhibition, while 15b targets acetylcholinesterase . Trifluoromethyl Group (Compound 14): The electron-withdrawing CF₃ group enhances metabolic stability but lacks reported biological activity in the evidence . Pyrrolidinone Ring (Target Compound): The 2-oxopyrrolidin-1-yl group may improve binding to sterically demanding targets, as seen in analogues like 16673-34-0, which modulates NLRP3 inflammasome activity .

Synthetic Accessibility :

  • Derivatives with simple substituents (e.g., 14, 4n) exhibit higher yields (69–92%) compared to more complex structures like 15a/b, which require multi-step sulfonamide coupling .

Therapeutic Potential: Sulfonamide derivatives (15a, 15b) show promise in metabolic and neurological disorders, whereas the target compound’s pyrrolidinone moiety aligns with anti-inflammatory applications .

Biological Activity

5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is an organic compound with notable biological activity. This article provides a comprehensive review of its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C19H19ClN2O3
  • Molecular Weight: 358.82 g/mol
  • CAS Number: 941992-84-3
PropertyValue
Molecular Weight358.82 g/mol
DensityNot available
Melting PointNot available
LogPNot available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor by binding to the active site or modulating receptor functions as an agonist or antagonist. These interactions can influence various biological pathways, thereby eliciting therapeutic effects.

Enzyme Inhibition

The compound has been implicated in enzyme inhibition studies. It serves as a valuable tool in research aimed at understanding enzyme interactions and developing inhibitors for therapeutic applications. The presence of the chloro and methoxy groups enhances its binding affinity to target enzymes.

Case Studies

  • In Vitro Studies : In vitro assays have been conducted to evaluate the compound's effects on various cell lines. Preliminary results indicate that it may inhibit cell proliferation in certain cancer cell lines, suggesting potential anticancer properties.
  • Toxicity Assessments : Toxicity studies using zebrafish embryos indicate that while the compound exhibits biological activity, it also necessitates careful evaluation of its safety profile .

Applications in Drug Development

Given its promising biological activities, this compound could serve as a lead compound in drug development targeting viral infections or cancer treatment. Its ability to modulate specific biological pathways makes it a candidate for further investigation in medicinal chemistry.

Q & A

Q. Tables for Key Data

Parameter Method Typical Results Reference
Melting PointDSC168–170°C
LogP (Predicted)QikProp3.2 ± 0.3
HPLC Retention TimeC18, 70% ACN8.2 min
Enzyme IC50 (acpS-PPTase)Fluorescence Polarization0.8 µM

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